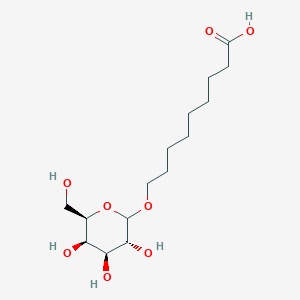

Dopamine 3-β-D-Glucuronide Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dopamine 3-β-D-Glucuronide Sodium Salt: is a metabolite of dopamine, a crucial neurotransmitter in the brain. This compound is often used in research to study the metabolism and function of dopamine in various biological systems. It has the molecular formula C₁₄H₁₈NNaO₈ and a molecular weight of 351.28 g/mol .

Applications De Recherche Scientifique

Dopamine 3-β-D-Glucuronide Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study dopamine metabolism.

Biology: Helps in understanding the role of dopamine in various biological processes, including neurotransmission and neurodegenerative diseases.

Medicine: Used in pharmacokinetic studies to understand the metabolism of dopamine-related drugs.

Industry: Employed in the development of diagnostic assays and therapeutic agents targeting dopamine pathways

Orientations Futures

While specific future directions for Dopamine 3-β-D-Glucuronide Sodium Salt are not mentioned in the available resources, it’s worth noting that research into dopamine and its metabolites continues to be a significant area of interest. This is particularly true in the context of neurological diseases, given dopamine’s crucial role in the nervous system .

Mécanisme D'action

Target of Action

Dopamine 3-β-D-Glucuronide Sodium Salt is a metabolite of dopamine . Dopamine is a major transmitter in the extrapyramidal system of the brain, and it plays a crucial role in regulating movement . It acts on dopamine receptors, which include D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors .

Mode of Action

Dopamine, the parent compound, interacts with its receptors to regulate intracellular messenger cascades . Dopamine release from axon terminals may occur through different mechanisms, including action potential propagation-induced membrane depolarization .

Biochemical Pathways

Dopamine is involved in several biochemical pathways. It is synthesized from tyrosine through the actions of the enzymes tyrosine hydroxylase and dopa decarboxylase . Once released into the synaptic cleft, dopamine acts on its receptors and is primarily terminated by its reuptake into the presynaptic terminals .

Pharmacokinetics

Dopamine, the parent compound, is known to have a fast and transient increase in concentrations near the presynaptic terminal following its release .

Result of Action

Dopamine, the parent compound, is known to play a central role in the integration of the reward system, organization of complete motor programs and voluntary movements, and regulation of some endocrine hormone secretion .

Analyse Biochimique

Biochemical Properties

Dopamine 3-β-D-Glucuronide Sodium Salt interacts with various enzymes and proteins. It is formed by direct conjugation by UDP-glucuronosyltransferase 2B7 . The nature of these interactions is complex and involves multiple biochemical reactions .

Cellular Effects

It is known that dopamine, from which this compound is derived, plays a crucial role in modulating affective and emotional states, reward mechanisms, reinforcement of behavior, and selected higher cognitive functions .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that dopamine and its metabolites have been detected in the hepatic portal blood , suggesting that this compound is produced and metabolized in the gut.

Metabolic Pathways

This compound is involved in the metabolic pathways of dopamine. Dopamine is broken down or converted by a number of mechanisms, one of which involves the formation of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dopamine 3-β-D-Glucuronide Sodium Salt typically involves the glucuronidation of dopamine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses UDP-glucuronosyltransferase enzymes to transfer glucuronic acid to dopamine, forming the glucuronide conjugate .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic reactions, where dopamine is reacted with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase . The reaction is typically carried out under controlled pH and temperature conditions to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Dopamine 3-β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

Reduction: Reduction reactions can convert the compound back to its parent dopamine form.

Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different glucuronide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as can be used.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dopamine.

Substitution: Different glucuronide derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dopamine 4-β-D-Glucuronide Sodium Salt

- Norepinephrine 3-β-D-Glucuronide Sodium Salt

- Epinephrine 3-β-D-Glucuronide Sodium Salt

Uniqueness

Dopamine 3-β-D-Glucuronide Sodium Salt is unique due to its specific glucuronidation at the 3-position of dopamine. This specific conjugation affects its metabolic pathway and excretion profile, distinguishing it from other dopamine glucuronides and catecholamine metabolites .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dopamine 3-β-D-Glucuronide Sodium Salt involves the glucuronidation of dopamine using glucuronic acid and sodium hydroxide as a catalyst.", "Starting Materials": [ "Dopamine", "Glucuronic acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Dopamine is dissolved in water", "Glucuronic acid is added to the solution", "Sodium hydroxide is added to the solution as a catalyst", "The solution is heated to 60-70°C for 2-3 hours", "The reaction mixture is cooled and neutralized with sodium chloride", "The product is isolated by filtration and dried to obtain Dopamine 3-β-D-Glucuronide Sodium Salt" ] } | |

Numéro CAS |

69975-91-3 |

Formule moléculaire |

C₁₄H₁₈NNaO₈ |

Poids moléculaire |

351.28 |

Synonymes |

5-(2-Aminoethyl)-2-hydroxyphenyl β-D-Glucopyranosiduronic Acid Sodium Salt; Dopamine-3-O-glucuronide Sodium Salt; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)